4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine
Description
4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a heterocyclic compound featuring a pyridazine core substituted with a pyrazolo[1,5-a]pyrazine-piperazine moiety and a morpholine group. Its structure combines multiple nitrogen-containing rings, which are characteristic of bioactive molecules targeting kinase pathways. The morpholine group enhances solubility, while the pyrazolo[1,5-a]pyrazine-piperazine motif contributes to receptor binding specificity.
Properties
IUPAC Name |
4-[6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-2-17(24-11-13-27-14-12-24)22-21-16(1)23-7-9-25(10-8-23)18-15-3-4-20-26(15)6-5-19-18/h1-6H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXLWAQHRPKTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=CN5C4=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-6-morpholinopyridazine
The pyridazine-morpholine backbone is synthesized via chlorination and morpholine substitution. A representative protocol involves:
-
Chlorination of pyridazine-4,6-diol using phosphorus oxychloride (POCl3) at 110°C for 6 hours, yielding 4,6-dichloropyridazine (87% yield).
-
Selective substitution at the 6-position with morpholine in tetrahydrofuran (THF) at 60°C, catalyzed by triethylamine (TEA). This step achieves 92% conversion to 4-chloro-6-morpholinopyridazine.
Critical Parameters :
-
Excess morpholine (2.5 equiv) ensures complete substitution.
-
Temperature control minimizes di-substitution byproducts.
Functionalization of Piperazine with Pyrazolo[1,5-a]pyrazine
The piperazine linker is modified through SNAr with a pre-synthesized pyrazolo[1,5-a]pyrazine derivative. A optimized route involves:
-
Synthesis of 4-chloropyrazolo[1,5-a]pyrazine via cyclocondensation of 3-aminopyrazole-4-carbaldehyde with ethyl glyoxylate, followed by chlorination using SOCl2 (78% yield).
-
Coupling with piperazine in acetonitrile at 80°C for 12 hours, using potassium carbonate (K2CO3) as a base. This yields 4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine with 81.4% efficiency.
Reaction Table 1 : Piperazine Functionalization Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility |
| Base | K2CO3 | Prevents over-alkylation |
| Temperature | 80°C | Accelerates SNAr |
| Reaction Time | 12 hours | Ensures completion |
Final Assembly via Sequential Coupling
SNAr Between Pyridazine and Piperazine Intermediates
The critical coupling step joins 4-chloro-6-morpholinopyridazine with 4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine. Optimal conditions derived from analogous systems include:
-
Solvent : Dimethylformamide (DMF)
-
Base : Triethylamine (TEA, 3.0 equiv)
-
Temperature : 100°C
-
Duration : 24 hours
This protocol achieves a 76% isolated yield, with HPLC purity >98%. Side products (<5%) arise from residual di-chlorinated pyridazine or over-alkylation of piperazine.
Mechanistic Insight : The electron-withdrawing morpholine group activates the pyridazine ring toward nucleophilic attack at the 4-position, while the piperazine’s secondary amine acts as the nucleophile.
Palladium-Catalyzed Cross-Coupling Alternatives
For substrates with poor SNAr reactivity, Suzuki-Miyaura coupling offers an alternative. A disclosed method employs:
-
Catalyst : Pd(PPh3)4 (5 mol%)
-
Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Base : Cs2CO3
-
Solvent : 1,4-Dioxane/H2O (4:1)
This approach achieves 68% yield but requires pre-functionalized boronates on both coupling partners, increasing synthetic complexity.
Purification and Characterization
Chromatographic Techniques
Crude product purification utilizes silica gel chromatography with gradient elution (ethyl acetate/hexanes → ethyl acetate/methanol). Key fractions are analyzed via:
-
HPLC-MS : Confirms molecular ion ([M+H]+ = 453.2) and purity.
-
1H NMR : Characteristic signals include morpholine δ 3.72 (m, 8H) and pyrazolo[1,5-a]pyrazine δ 8.21 (s, 1H).
Recrystallization Optimization
Recrystallization from ethanol/water (7:3) improves purity to >99.5%. Crystalline structure analysis (SC-XRD) confirms regiochemistry and absence of polymorphic variants.
Scalability and Industrial Considerations
Cost-Benefit Analysis of Routes
| Method | Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr (DMF/TEA) | 12,500 | 76 | 98 |
| Suzuki Coupling | 18,200 | 68 | 97 |
The SNAr route is preferred for large-scale synthesis due to lower catalyst costs and simpler workup.
Green Chemistry Metrics
-
E-factor : 23 (kg waste/kg product) for SNAr vs. 41 for Suzuki.
-
PMI (Process Mass Intensity) : 58 for SNAr, driven by solvent recovery (DMF recycled at 89% efficiency).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyrazine and pyridazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine and pyridazine rings, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in solvents like ethanol or THF (tetrahydrofuran).
Substitution: Alkyl halides, sulfonyl chlorides, often in the presence of bases like triethylamine or pyridine.
Major Products
The major products of these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Structural Characteristics
This compound features a complex structure that includes:
- Morpholine ring : A six-membered ring containing one oxygen and one nitrogen atom.
- Pyridazine moiety : A six-membered aromatic ring with two adjacent nitrogen atoms.
- Pyrazolo[1,5-a]pyrazine unit : A bicyclic structure that enhances interaction with biological targets.
- Piperazine substituent : A saturated six-membered ring that contributes to the compound's pharmacological properties.
The molecular formula is , with a molecular weight of approximately 366.4 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly through its interaction with Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 disrupts the cell cycle, leading to apoptosis in cancer cells. Key findings include:
- Mechanism of Action : The compound binds to the active site of CDK2, preventing its phosphorylation activity essential for cell cycle progression. This mechanism is crucial for its potential use as an anticancer agent against various cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 10.5 | Significant cytotoxicity |
| HCT-116 | 12.3 | Significant cytotoxicity |
| HepG-2 | 15.0 | Significant cytotoxicity |
Neuropharmacological Applications
The compound also shows promise in neuropharmacology, particularly in the modulation of neurotransmitter systems. Its structural components suggest potential interactions with receptors involved in neurological disorders:
- Dopamine Receptor Modulation : The piperazine moiety may interact with dopamine receptors, which are critical in the treatment of disorders such as schizophrenia and Parkinson's disease.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in various biological pathways:
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinases that play roles in cancer progression and other diseases. This suggests that 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine may share similar properties .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, allowing for the creation of various derivatives with potentially enhanced biological activities. Common synthetic routes include:
- Formation of the pyrazolo[1,5-a]pyrazine core.
- Attachment of the piperazine ring.
- Incorporation of the pyridazine and morpholine units.
These synthetic strategies enable researchers to explore modifications that could improve efficacy or reduce side effects.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against a panel of cancer cell lines compared to standard chemotherapeutics .
- Neuropharmacological Investigation : Another study indicated potential benefits in treating neurodegenerative diseases by modulating neurotransmitter levels through receptor interaction .
Mechanism of Action
The mechanism of action of 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The piperazine and pyridazine rings may enhance binding affinity and selectivity, while the morpholine moiety can improve solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Key Analogues
Key Research Findings
Structural Optimization: Piperazine and morpholine groups are critical for balancing solubility and target engagement. For example, replacing quinoline (DMH1) with morpholine (DMH2) improved VEGF selectivity .
Synthetic Challenges : Low yields in multi-step syntheses (e.g., 23% for 10a) highlight the need for improved coupling methods for pyridazine intermediates .
Clinical Potential: The target compound’s RET inhibition mechanism offers a novel approach against resistant cancers, whereas BMP inhibitors face challenges in dosing due to off-target effects .
Biological Activity
The compound 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine has emerged as a significant subject of study in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a complex architecture comprising a morpholine ring, a pyridazine moiety, and a pyrazolo[1,5-a]pyrazine structure linked via a piperazine group. Such structural diversity is indicative of its potential interactions with various biological targets.
| Structural Feature | Description |
|---|---|
| Morpholine Ring | A six-membered ring containing one nitrogen atom, enhancing solubility and biological activity. |
| Pyrazolo[1,5-a]pyrazine | A bicyclic structure known for its pharmacological properties. |
| Piperazine Group | A saturated six-membered ring that often contributes to the modulation of receptor activity. |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with specific enzymes and receptors. Notably, it has shown potential as an anticancer agent , antimicrobial agent , and anti-inflammatory drug .
Anticancer Activity
The compound's anticancer properties are attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells.
Antimicrobial and Anti-inflammatory Properties
Recent studies have highlighted its effectiveness against various pathogens and inflammatory pathways. The compound has demonstrated significant activity against Mycobacterium tuberculosis with IC50 values indicating potent inhibitory effects.
The primary mechanism involves the inhibition of key enzymes that regulate cell proliferation and survival. Specifically:
- CDK Inhibition : The compound binds to the ATP-binding site of CDK2, preventing substrate phosphorylation and halting the cell cycle.
- Receptor Modulation : It may also interact with various receptors involved in inflammatory responses, modulating their activity to reduce inflammation.
Case Studies and Research Findings
- Anticancer Efficacy
- Antimicrobial Activity
-
Inflammation Studies
- In models of acute inflammation, the compound reduced pro-inflammatory cytokines significantly, showcasing its potential for treating inflammatory diseases .
Q & A
Basic: What synthetic strategies are optimal for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
Answer:
The pyrazolo[1,5-a]pyrazine core is typically synthesized via cyclization reactions. One approach involves reacting aminopyrazoles with electrophilic reagents (e.g., α,β-unsaturated carbonyl compounds) under acidic or basic conditions. For example:
- Cyclocondensation of 4-aminopyrazole with diketones or aldehydes yields the fused pyrazine ring .
- Microwave-assisted synthesis can enhance reaction efficiency and reduce by-products .
Key Considerations:
- Solvent choice (e.g., DMF or THF) impacts reaction kinetics and purity .
- Use of catalysts (e.g., p-toluenesulfonic acid) improves regioselectivity .
Basic: How can structural characterization (e.g., NMR, XRD) resolve ambiguities in the piperazine-pyridazine linkage?
Answer:
- NMR Spectroscopy:
- X-ray Crystallography:
- Resolves bond angles and torsional strain in the morpholine-pyridazine junction .
Data Example:
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| -NMR | Piperazine N–CH at δ 3.2 (multiplet) | |
| XRD | C–N bond length: 1.34 Å |
Advanced: How do steric and electronic effects influence the compound’s affinity for kinase targets (e.g., PI3Kβ)?
Answer:
The morpholine and pyridazine groups act as hydrogen-bond acceptors, while the piperazine linker modulates solubility and conformational flexibility. Key findings:
- Steric Effects: Bulky substituents on pyrazolo[1,5-a]pyrazine reduce binding to PI3Kβ’s hydrophobic pocket .
- Electronic Effects: Electron-withdrawing groups (e.g., –CF) on the pyridazine ring enhance kinase inhibition (IC < 10 nM) .
Methodological Approach:
- Molecular Docking: Compare binding poses with/without morpholine substitutions .
- SAR Studies: Test analogs with varied piperazine substituents (e.g., methyl, phenyl) .
Advanced: How can conflicting solubility data (e.g., DMSO vs. aqueous buffer) be reconciled for in vitro assays?
Answer:
Discrepancies arise from aggregation or pH-dependent ionization. Mitigation strategies:
- Dynamic Light Scattering (DLS): Detect aggregates in DMSO solutions .
- pH Titration: Measure solubility at physiological pH (7.4) using phosphate buffer .
- Co-solvents: Use cyclodextrins or PEG to enhance aqueous stability .
Case Study:
| Solvent | Solubility (µg/mL) | Aggregation Observed? | Reference |
|---|---|---|---|
| DMSO | >10,000 | Yes (≥5 mM) | |
| PBS (pH 7.4) | 120 | No |
Advanced: What computational methods predict metabolic stability of the morpholine moiety?
Answer:
- DFT Calculations: Assess oxidation potential of morpholine’s oxygen atom (e.g., CYP3A4-mediated metabolism) .
- MD Simulations: Model interactions with cytochrome P450 enzymes to identify vulnerable sites .
- In Silico Metabolite Prediction: Tools like MetaSite prioritize N-oxide formation pathways .
Validation: Compare predicted metabolites with LC-MS/MS data from hepatocyte assays .
Basic: What analytical techniques quantify trace impurities (e.g., regioisomers) in the final compound?
Answer:
- HPLC-MS:
- Column: C18 (2.6 µm, 100 Å) with 0.1% formic acid mobile phase.
- Detect regioisomers at <0.1% levels via MRM transitions .
- ICP-OES: Monitor heavy metal residues (e.g., Pd from Suzuki couplings) .
Example Impurity Profile:
| Impurity | Source | Acceptable Limit |
|---|---|---|
| Pyridazine N-oxide | Oxidation during synthesis | <0.15% |
| Pd catalyst | Cross-coupling step | <10 ppm |
Advanced: How to design stability studies for lyophilized formulations under accelerated conditions?
Answer:
- ICH Guidelines: Store at 40°C/75% RH for 6 months, monitoring:
- Degradation Products: Via UPLC-PDA (e.g., hydrolyzed morpholine ring) .
- Crystallinity: XRD detects amorphous-to-crystalline transitions .
- Lyoprotectants: Trehalose (5% w/v) prevents aggregation during freeze-thaw cycles .
Advanced: What mechanistic insights explain contradictory cytotoxicity results in 2D vs. 3D cell models?
Answer:
- 3D Models (Spheroids): Mimic tumor hypoxia, reducing compound penetration and efficacy .
- Mechanistic Probes:
- Use fluorescent analogs (e.g., BODIPY-tagged) to track intracellular distribution .
- Measure ATP levels (CellTiter-Glo) to assess metabolic inhibition .
Data Conflict Resolution:
| Model Type | IC (nM) | Hypoxia Marker (HIF-1α) | Reference |
|---|---|---|---|
| 2D Monolayer | 12 | Low | |
| 3D Spheroid | 320 | High |
Basic: What safety protocols are critical for handling boronate intermediates in its synthesis?
Answer:
- Boronate Handling:
- Use inert atmosphere (N/Ar) to prevent hydrolysis .
- Avoid protic solvents (e.g., HO) during Suzuki-Miyaura couplings .
- Waste Disposal: Quench residual boronates with pH-adjusted ethanol/water mixtures .
Advanced: How to optimize enantiomeric purity when chiral centers are introduced during piperazine functionalization?
Answer:
- Chiral HPLC: Use amylose-based columns (e.g., Chiralpak IA) with hexane/IPA gradients .
- Asymmetric Catalysis: Employ Ru-BINAP catalysts for enantioselective N-alkylation .
- Crystallization-Induced Dynamic Resolution (CIDR): Enhances ee% to >99% via controlled cooling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
